molecular formula C8H8ClNO B1586189 1-(5-Amino-2-chlorophenyl)ethanone CAS No. 99914-14-4

1-(5-Amino-2-chlorophenyl)ethanone

Cat. No. B1586189
CAS RN: 99914-14-4
M. Wt: 169.61 g/mol
InChI Key: OFXIFGBYOCETDW-UHFFFAOYSA-N
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Description

“1-(5-Amino-2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “1-(5-Amino-2-chlorophenyl)ethanone” is 1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(5-Amino-2-chlorophenyl)ethanone” is a solid substance . It has a molecular weight of 169.61 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Medicine: Antimicrobial Agent Synthesis

“1-(5-Amino-2-chlorophenyl)ethanone” is utilized in the synthesis of antimicrobial agents. Its chemical structure allows it to be a precursor in creating compounds that can inhibit the growth of bacteria and other pathogens. This application is crucial in developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Agriculture: Pesticide Development

In agriculture, this compound’s derivatives are explored for their potential use as pesticides. The chlorophenyl group in its structure may be effective in controlling agricultural pests, contributing to the protection of crops and ensuring food security .

Material Science: Polymer Modification

The amino group in “1-(5-Amino-2-chlorophenyl)ethanone” makes it a candidate for polymer chain modification. It can be used to introduce specific functionalities into polymers, enhancing their properties such as thermal stability, mechanical strength, and chemical resistance .

Environmental Science: Pollutant Degradation

Research in environmental science has investigated the use of chlorophenyl compounds in the degradation of pollutants. “1-(5-Amino-2-chlorophenyl)ethanone” could potentially be used to synthesize catalysts or reactive agents that help break down harmful environmental contaminants .

Biochemistry: Enzyme Inhibition Studies

This compound is also significant in biochemistry for studying enzyme inhibition. Its structure allows it to bind to certain enzymes, inhibiting their activity. This is particularly useful in understanding metabolic pathways and designing drugs that target specific enzymes .

Pharmacology: Drug Discovery

In pharmacology, “1-(5-Amino-2-chlorophenyl)ethanone” serves as a building block in drug discovery. Its molecular framework is valuable in constructing pharmacophores, which are essential for identifying drug candidates with desired biological activities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

1-(5-amino-2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXIFGBYOCETDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363558
Record name 1-(5-amino-2-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-chlorophenyl)ethanone

CAS RN

99914-14-4
Record name 1-(5-amino-2-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 g of solid 2-chloro-5-nitroacetophenone (see J. Am. Chem. Soc. 76, 5482 (1952)) are introduced in portions and with stirring at 65° C. to a mixture of 5.6 g of iron powder, 40 ml of ethanol, 9 ml of water and 1 ml of concentrated hydrochloric acid. Stirring of the reaction mixture is continued for 1 hour at 70° C. The mixture is allowed to cool to room temperature and then diluted with 300 ml of water, and a pH of 9 is established by adding 2N potassium carbonate solution. The mixture is filtered with suction through Celite, and the residue is washed with 200 ml of ethyl acetate. The filtrate is transferred to a separating funnel, and the aqueous phase is discarded. The organic phase is washed with saturated sodium chloride solution, dried over sodium sulfate and concentrated.
[Compound]
Name
solid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2.01 g (10.1 mmol) of 1-(2-chloro-5-nitro-phenyl)-ethanone, 2.54 g (47.5 mmol) of ammonium chloride and 1.99 g (35.7 mmol) of iron powder were added to a mixture of 6 mL of water and 12 mL of methanol. The slurry was stirred at 70° C. for 1 h, and then cooled down, filtered through a pad of celite and concentrated down under reduced pressure. The residue was taken up in 60 mL ethyl acetate and 60 mL of water. The aqueous layer was extracted with 40 mL of ethyl acetate and the combined organic layers were evaporated under reduced pressure. The residue was filtered through a pad of silica gel eluting with a 7:3 mixture of ethyl acetate-hexanes to give 1.6 g (94%) of the pure product as a white solid. LC-MSD, m/z for C8H8ClNO [M+H]+=170.0, 172.0;
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.99 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

Procedure A was performed with 2′-chloro-5′-nitro-acetophenone (0.22 g, 1.1 mmol) and iron powder (0.64 g, 11 mmol). The crude product was purified by flash column chromatography on silica gel eluting with EtOAc:hexanes (0:1 to 1:0) to afford the desired 2′-chloro-5′-amino-acetophenone.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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